N-cyclopentyl-2-methyl-4-nitroaniline
Description
N-cyclopentyl-2-methyl-4-nitroaniline is a substituted aniline derivative featuring a cyclopentyl group attached to the nitrogen atom, a methyl group at the 2-position, and a nitro group at the 4-position of the aromatic ring. The cyclopentyl substituent likely enhances steric bulk and influences solubility, crystallinity, and nonlinear optical (NLO) behavior compared to smaller N-substituents .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27g/mol |
IUPAC Name |
N-cyclopentyl-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-11(14(15)16)6-7-12(9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
RVTQLMQWRGQKAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Melting Points : MNA and N-methyl-4-nitroaniline exhibit higher melting points (~130–154°C) due to hydrogen bonding (N-H) and planar molecular packing. BNA and the cyclopentyl analog likely have lower melting points due to hindered crystallization from bulky N-substituents .
- Solubility : BNA’s solubility in polar aprotic solvents (e.g., acetone) is critical for crystal growth , whereas the cyclopentyl analog may require specialized solvent mixtures.
Spectroscopic and Electronic Properties
- Solvent Effects : Studies on N-methyl-2-nitroaniline and N-methyl-4-nitroaniline reveal that solvent polarity and hydrogen bonding significantly influence absorption maxima. The 4-nitro group in the target compound may exhibit similar solvatochromic shifts, but the cyclopentyl group could reduce solvent interactions due to steric shielding .
- Vibrational Spectra : The N-H stretching vibration in N-methyl-2-nitroaniline is affected by solvent refractive index . In the cyclopentyl analog, the absence of N-H (replaced by N-cyclopentyl) would eliminate this effect, simplifying spectral interpretation.
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